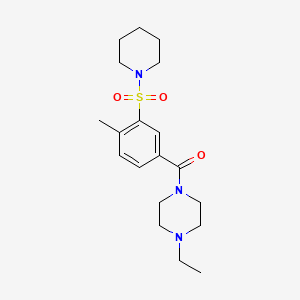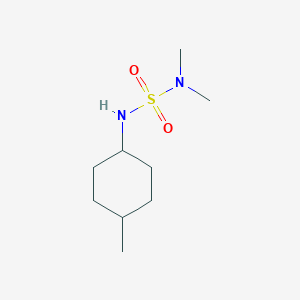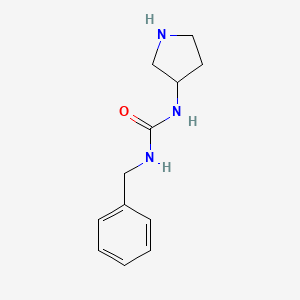
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is commonly referred to as "EMPF" and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of EMPF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of certain proteins and signaling molecules, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
EMPF has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMPF is its potent inhibitory activity against a wide range of enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in the body. However, one limitation of EMPF is that it can be difficult to synthesize and purify, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are many potential future directions for the research and development of EMPF. One area of interest is the development of new drugs for the treatment of cancer and other diseases. EMPF has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is interest in exploring the use of EMPF as a tool for studying the activity of enzymes and receptors in the body. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Méthodes De Synthèse
The synthesis of EMPF involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylmethanone with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
EMPF has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-20-11-13-21(14-12-20)19(23)17-8-7-16(2)18(15-17)26(24,25)22-9-5-4-6-10-22/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZXDVFJHZNOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)







![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
